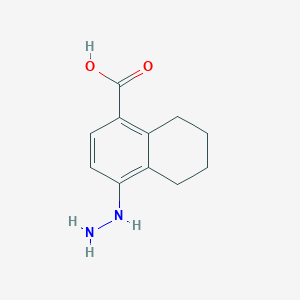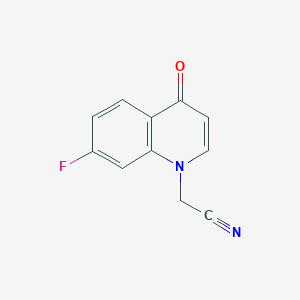![molecular formula C6H6Cl2N4 B11895044 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[3,4-d]pyrimidines, while oxidation and reduction can lead to oxides or reduced derivatives, respectively .
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for developing inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in various biological assays to study enzyme inhibition and other biochemical processes.
Mécanisme D'action
The mechanism by which 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine exerts its effects is primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the dichloro and methyl substitutions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with additional nitrogen atoms in the ring system.
Thioglycoside Derivatives: Compounds with similar core structures but different functional groups attached.
Uniqueness
4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of chlorine atoms and a methyl group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H6Cl2N4 |
|---|---|
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
4,6-dichloro-3-methyl-4,7-dihydro-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H6Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h4H,1H3,(H2,9,10,11,12) |
Clé InChI |
JTLARIJAPCPEJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(N=C(NC2=NN1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


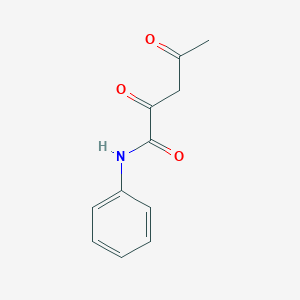
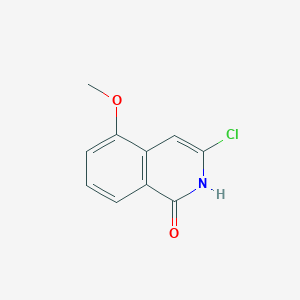
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
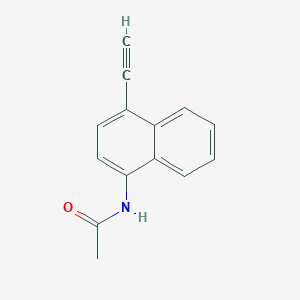
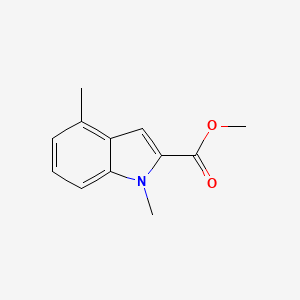

![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)
